

# tetraethoxygermane CAS number and molecular formula

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## **In-Depth Technical Guide to Tetraethoxygermane**

For Researchers, Scientists, and Drug Development Professionals

### **Core Substance Identification**

**Tetraethoxygermane**, a key precursor in materials science, is an organogermanium compound essential for the synthesis of germanium-based materials.

- Chemical Name: Tetraethoxygermane
- CAS Number: 14165-55-0[1][2]
- Molecular Formula: C8H20GeO4[3][4]
- Synonyms: Germanium(IV) ethoxide, Tetraethoxygermanium, Germanium tetraethoxide[1][2]
   [5]

## **Physicochemical Properties**

The following table summarizes the key quantitative properties of **tetraethoxygermane**.



Property	Value	Reference
Molecular Weight	252.88 g/mol	[2][5]
Appearance	Colorless liquid	[2]
Density	1.14 g/mL at 25 °C	
Boiling Point	185.5 °C	[2]
Melting Point	-72 °C	[2]
Flash Point	48.9 °C (closed cup)	[5]
Refractive Index	n20/D 1.407	
Vapor Pressure	0.9 mmHg at 25°C	-
Solubility	Soluble in anhydrous alcohol and benzene; Reacts with water.	

## **Applications in Materials Synthesis**

**Tetraethoxygermane** is a vital precursor in the fabrication of high-purity germanium dioxide (GeO2), particularly in the form of nanoparticles, thin films, and optical fibers. Its primary applications are in sol-gel processes and chemical vapor deposition (CVD).

The sol-gel method offers a versatile route to synthesize GeO2 materials at relatively low temperatures. This process involves the hydrolysis and condensation of **tetraethoxygermane** in a controlled manner to form a colloidal suspension (sol), which then evolves into a gelled network. Subsequent drying and heat treatment of the gel yield the final GeO2 material. This technique allows for precise control over the material's purity, microstructure, and homogeneity.

# Experimental Protocol: Sol-Gel Synthesis of Germanium Dioxide Nanoparticles

This protocol details a representative method for the synthesis of GeO2 nanoparticles using a germanium alkoxide precursor like **tetraethoxygermane**. The process relies on the controlled hydrolysis and condensation of the precursor in an aqueous environment.



#### 4.1. Materials and Reagents

- **Tetraethoxygermane** (Ge(OC2H5)4)
- Deionized water
- Ethanol (optional, as a co-solvent)
- Ammonium hydroxide (or another base, for pH control)
- Beakers
- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes
- Drying oven
- Furnace for calcination

#### 4.2. Procedure

- Preparation of the Reaction Mixture: In a clean beaker, a specific volume of deionized water is placed. If using a co-solvent, ethanol is added to the water.
- Hydrolysis: While vigorously stirring the water or water/ethanol mixture, a measured amount
  of tetraethoxygermane is added dropwise. The molar ratio of water to the germanium
  precursor is a critical parameter that influences the resulting particle size and morphology. A
  rapid hydrolysis reaction is expected, leading to the formation of germanium hydroxide
  intermediates.
- Condensation and Gelation: The pH of the solution can be adjusted by the addition of a
  base, such as ammonium hydroxide, to promote the condensation of the germanium
  hydroxide species. This leads to the formation of Ge-O-Ge bonds and the gradual formation
  of a sol of GeO2 nanoparticles. Over time, this sol will evolve into a gel.
- Aging: The gel is typically aged for a period of time (e.g., 24-72 hours) at a constant temperature. During aging, the polycondensation reactions continue, strengthening the gel



network.

- Washing and Purification: The gel is then washed several times with deionized water and/or
  ethanol to remove unreacted precursors and byproducts. This is often achieved by
  centrifugation, where the supernatant is decanted and replaced with fresh washing solvent,
  followed by redispersion of the gel.
- Drying: The purified gel is dried to remove the solvent. This can be done in a drying oven at a temperature typically below 100 °C to avoid cracking of the gel structure. The result is a xerogel.
- Calcination: The dried xerogel is then calcined in a furnace at a specific temperature (e.g., 400-800 °C) for a set duration. This step removes any remaining organic residues and induces crystallization of the amorphous GeO2 into the desired polymorphic phase (e.g., hexagonal or tetragonal).

#### 4.3. Characterization

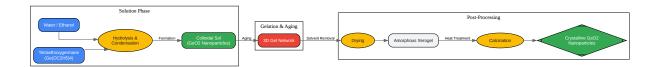
The resulting GeO2 nanoparticles can be characterized by a variety of techniques, including:

- X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.
- Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution
  of the nanoparticles.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the material.

## **Process Visualization**

The following diagram illustrates the key stages of the sol-gel synthesis of germanium dioxide nanoparticles from a **tetraethoxygermane** precursor.





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Caption: Workflow for the sol-gel synthesis of GeO2 nanoparticles.

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